
Pentyl Undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl undecanoate, also known as pentyl undecylate or undecanoic acid pentyl ester, is an organic compound with the molecular formula C₁₆H₃₂O₂. It is an ester formed from the reaction between pentanol and undecanoic acid. This compound is known for its applications in various industries, including cosmetics and fragrances, due to its pleasant odor and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentyl undecanoate is typically synthesized through an esterification reaction. This involves the reaction of pentanol with undecanoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is as follows:
C5H11OH+C11H23COOH→C16H32O2+H2O
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for higher yields and efficiency. The process involves:
- Using a continuous flow reactor to maintain a steady supply of reactants and removal of products.
- Employing a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
- Utilizing azeotropic distillation to remove water and drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions: Pentyl undecanoate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to pentanol and undecanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Major Products Formed:
- Hydrolysis yields pentanol and undecanoic acid.
- Transesterification produces a new ester and a different alcohol.
- Reduction results in the formation of pentanol and undecanol.
Applications De Recherche Scientifique
Pentyl undecanoate finds applications in various fields of scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving esterases and lipases, enzymes that catalyze the hydrolysis of esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Widely used in the formulation of cosmetics, fragrances, and flavorings due to its pleasant odor and stability.
Mécanisme D'action
Pentyl undecanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl myristate. These compounds share similar properties, such as being esters with pleasant odors and applications in fragrances and flavorings. this compound is unique due to its longer carbon chain, which imparts greater stability and a distinct odor profile.
Comparaison Avec Des Composés Similaires
- Ethyl acetate
- Methyl butyrate
- Isopropyl myristate
- Hexyl laurate
Pentyl undecanoate stands out due to its specific combination of pentanol and undecanoic acid, providing unique properties that are valuable in various applications.
Propriétés
Numéro CAS |
10484-11-4 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
pentyl undecanoate |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3-15H2,1-2H3 |
Clé InChI |
RDOSVFWJFQNBEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
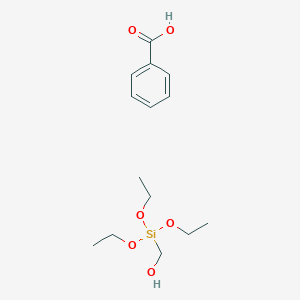
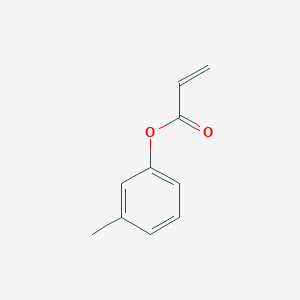

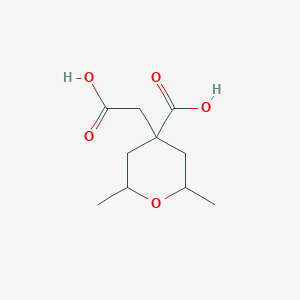
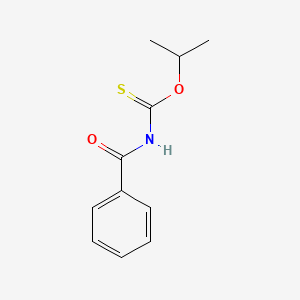
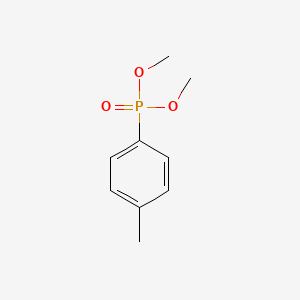
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
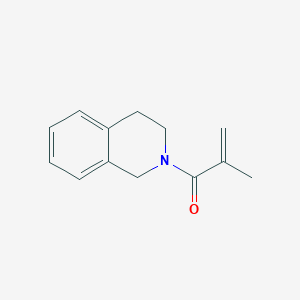
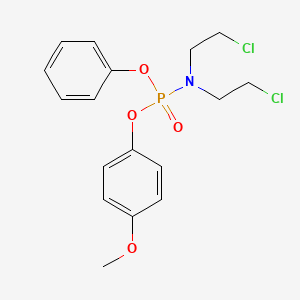
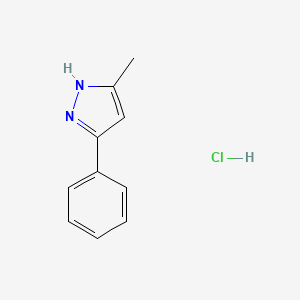

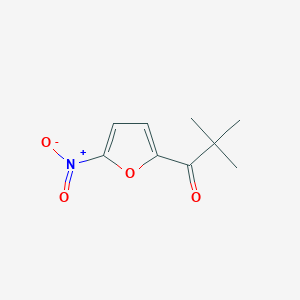
![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)
